7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one
Overview
Description
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-cyanopyridine with methylamine in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.
Substitution: The amino group at the 7th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can lead to various substituted naphthyridine derivatives.
Scientific Research Applications
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound without the amino and methyl substitutions.
7-Amino-1,8-naphthyridin-2(1H)-one: Similar structure but lacks the methyl group at the 1st position.
1-Methyl-1,8-naphthyridin-2(1H)-one: Similar structure but lacks the amino group at the 7th position.
Uniqueness
7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-amino-1-methyl-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOBNTOXXZZBGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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